3-({4-[1-(propylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine
Overview
Description
3-({4-[1-(propylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine is a useful research compound. Its molecular formula is C18H29N3O2S and its molecular weight is 351.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.19804835 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Conformation
- Research on compounds with a structure similar to 3-({4-[1-(propylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine, like (1R,3S,5R,6S)-6-Acetoxy-3-(4-methylphenylsulfonyloxy)tropane, focuses on understanding their molecular conformation. This compound, for instance, has a fused piperidine ring in a chair conformation, which is significant in determining its chemical and pharmacological properties (Li-min Yang et al., 2008).
Chemical Synthesis and Reactions
- The Boekelheide-type reaction has been used to synthesize pyrrolidines and piperidines from (aminoalkyl)pyridine N-oxides, a method that could be applicable in synthesizing related compounds (A. Massaro et al., 2011).
- Research on sulfonamides has shown their effectiveness as terminators in cationic cyclisations, producing pyrrolidines and piperidines, which are structurally related to this compound (Charlotte M. Haskins & D. Knight, 2002).
Physical and Chemical Properties
- NMR studies of compounds like N-methyl-N-propyl-pyrrolidinium bis(trifluoromethanesulfonyl)imide, which shares some structural similarities, provide insights into the interactions between similar ionic compounds and their physical properties (I. Nicotera et al., 2005).
Applications in Organic Synthesis
- (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, a compound with a similar structure, has been used as a catalyst in organic synthesis, implying potential catalytic applications for this compound in similar reactions (Kamal N. Singh et al., 2013).
Potential in Medicinal Chemistry
- Research into similar compounds has been aimed at exploring their potential in medicinal chemistry, such as the synthesis of pyrrolidines and piperidines for their pharmacological importance (R. Smaliy et al., 2011).
Molecular Modification and Spectral Properties
- Modification of similar molecules with spiro-piperidine units has been studied to tailor their spectral properties, which might be relevant for this compound in developing optical materials or probes (Kanumuri Ramesh Reddy et al., 2013).
Properties
IUPAC Name |
3-[[4-(1-propylsulfonylpyrrolidin-3-yl)piperidin-1-yl]methyl]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2S/c1-2-12-24(22,23)21-11-7-18(15-21)17-5-9-20(10-6-17)14-16-4-3-8-19-13-16/h3-4,8,13,17-18H,2,5-7,9-12,14-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVUHJHUMLMOOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(C1)C2CCN(CC2)CC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.